molecular formula C18H21BClN3O3 B1504466 2-Pyridinecarboxamide, N-(2-chloro-4-pyridinyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- CAS No. 947179-31-9

2-Pyridinecarboxamide, N-(2-chloro-4-pyridinyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-

Cat. No.: B1504466
CAS No.: 947179-31-9
M. Wt: 373.6 g/mol
InChI Key: OVDTWSDNBMHNGE-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with:

  • A carboxamide group at the 2-position, linked to a 2-chloro-4-pyridinyl moiety.
  • A methyl group at the 6-position.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) group at the 4-position.

The chloro substituent may influence electronic properties and stability .

Properties

IUPAC Name

N-(2-chloropyridin-4-yl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BClN3O3/c1-11-8-12(19-25-17(2,3)18(4,5)26-19)9-14(22-11)16(24)23-13-6-7-21-15(20)10-13/h6-10H,1-5H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDTWSDNBMHNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(=O)NC3=CC(=NC=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678201
Record name N-(2-Chloropyridin-4-yl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947179-31-9
Record name N-(2-Chloropyridin-4-yl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Pyridinecarboxamide, N-(2-chloro-4-pyridinyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- (CAS No. 947179-31-9) is a synthetic compound with potential biological applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C18H21BClN3O3. Its structure features a pyridine ring substituted with a chloro group and a dioxaborolane moiety, which may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological pathways. The presence of the pyridine and boron-containing groups suggests potential inhibition of kinases or other enzymatic activities.

Potential Targets

  • JNK Inhibition : Similar compounds have shown to inhibit c-jun-N-terminal kinase (JNK), which is implicated in neurodegenerative diseases .
  • Antioxidant Activity : The dioxaborolane component may enhance the compound's ability to scavenge reactive oxygen species (ROS), contributing to neuroprotection .

Biological Evaluation

A series of studies have evaluated the biological activity of related compounds through various assays:

Table 1: Biological Activity Summary

CompoundTargetIC50 (nM)Notes
Compound AJNK3<500High cell potency
Compound Bp38 MAPK>20,000Selective for JNK
Compound CROS Scavenging-Neuroprotective effects

Case Studies

  • Neurodegenerative Disorders : In a study assessing the role of JNK in neurodegeneration, compounds similar to 2-Pyridinecarboxamide were found to significantly reduce neuronal apoptosis in models of Alzheimer's disease .
    • Findings : Compounds demonstrated IC50 values < 500 nM against JNK3 while showing no significant inhibition on p38 MAPK.
  • Pharmacokinetics : A pharmacokinetic study in rats showed that related compounds had favorable clearance rates and brain penetration capabilities .
    • Table 2: Pharmacokinetic Parameters
    CompoundClearance Rate (mL/min/kg)Brain/Plasma Ratio
    Compound D<200.5
    Compound E<150.8

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues
2.1.1 Pyridine Derivatives with Halogen and Boron Substituents
  • N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide ():

    • Substituents: Cl, formyl, I, pivalamide.
    • Key Differences : Lacks boronic ester; iodine enhances molecular weight (366.58 g/mol) and polarizability.
    • Applications : Intermediate in halogen-rich coupling reactions .
  • Pyrimidine, 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) ():

    • Substituents: Cl, boronic ester on pyrimidine.
    • Key Differences : Pyrimidine core vs. pyridine; reduced steric hindrance.
    • Applications : Suzuki-Miyaura cross-coupling for heterocyclic biaryls .
2.1.2 Boronic Acid Derivatives
  • N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine ():

    • Substituents: Dimethylamine, boronic ester.
    • Key Differences : Electron-donating dimethylamine vs. electron-withdrawing Cl in the target compound.
    • Applications : Catalysis in aryl-amine couplings .
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine ():

    • Substituents: NH₂, boronic ester.
    • Key Differences : Amine group increases solubility; lacks carboxamide.
    • Applications : Drug intermediate for functionalized biaryls .
2.2 Functional and Reactivity Comparison
Property Target Compound N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide N,N-Dimethyl-5-(dioxaborolan-2-yl)pyridin-2-amine
Core Structure Pyridine with carboxamide, Cl, methyl, boronic ester Pyridine with Cl, formyl, I, pivalamide Pyridine with dimethylamine, boronic ester
Molecular Weight (g/mol) ~400–450 (estimated) 366.58 ~250–300 (estimated)
Key Functional Groups Boronic ester (cross-coupling), carboxamide (H-bonding) Iodo (polarizability), formyl (electrophilic) Dimethylamine (electron-donating)
Reactivity Suzuki coupling, potential drug scaffold Halogen exchange, formylation reactions Amine-directed couplings
Stability Moderate (boronic ester hydrolysis risk) High (stable halogen substituents) High (electron-donating groups stabilize)

Preparation Methods

Data Table Summarizing Preparation Steps and Conditions

Step No. Transformation Reagents/Conditions Key Points
1 Weinreb amide formation Acid + N,O-dimethylhydroxylamine + coupling agents Provides ketone precursor control
2 Grignard addition Arylmagnesium bromide, THF, 0°C Introduces aryl substituent
3 Reduction L-Selectride, THF, -78°C Diastereoselective reduction to alcohol
4 Protection group exchange Allyl bromide, K2CO3, DMF, 80°C Protects amine for subsequent steps
5 Mesylation and amination MsCl, Et3N, CHCl3; then NH3 in MeOH Converts alcohol to amine intermediate
6 Amide coupling 2-chloro-4-pyridinyl carboxylic acid, HOBt, WSC, DMF Forms amide bond, key linkage in target molecule
7 Suzuki-Miyaura coupling Pd(PPh3)4, K2CO3, boronic acid pinacol ester, DMF/EtOH, 80°C Introduces boronate ester moiety
8 Deprotection and purification Pd-catalyzed deallylation, acid workup Final compound isolation as hydrochloride salt

Research Findings and Considerations

  • The boronic acid pinacol ester group is sensitive to acidic and basic conditions; therefore, reaction conditions are optimized to avoid hydrolysis or decomposition.
  • The choice of coupling reagents and protecting groups significantly impacts yield and purity.
  • Suzuki coupling allows structural diversification by varying the boronic acid or ester partners, facilitating analog synthesis for biological testing.
  • Diastereoselective reductions and amination steps require careful stereochemical control to ensure the desired configuration, which can influence biological activity.
  • The synthetic methods described have been adapted from medicinal chemistry efforts targeting related pyridine carboxamide derivatives with potent biological activities, including glycine transporter inhibition.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?

Answer:
The compound’s synthesis typically involves introducing the pinacol boronate ester group via Suzuki-Miyaura coupling precursors. A robust method includes:

  • Step 1 : Halogenation of the pyridine ring at position 4 using Pd-catalyzed borylation (e.g., with bis(pinacolato)diboron) under inert conditions .
  • Step 2 : Functionalization of the carboxamide group via amidation reactions with chloro-pyridinyl derivatives.
  • Optimization : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, and DMF/toluene as co-solvents to enhance solubility and reactivity. Monitor reaction progress via HPLC to adjust temperature (80–110°C) and base (e.g., K₂CO₃) concentrations .

Basic: Which analytical techniques are critical for characterizing this compound and ensuring purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl at position 6, boronate at position 4). ¹¹B NMR verifies boronate ester integrity .
  • HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., dehalogenated intermediates).
  • X-ray Crystallography : Resolves stereochemical ambiguities in the pyridine-carboxamide backbone .

Basic: How does the boronate ester moiety influence this compound’s reactivity in cross-coupling reactions?

Answer:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables Suzuki-Miyaura couplings with aryl halides. Key considerations:

  • Electrophile Compatibility : Reacts efficiently with chloro- and bromoarenes but may require optimized ligands (e.g., SPhos) for sterically hindered partners.
  • Solvent Effects : Use THF/water mixtures to stabilize the boronate intermediate and prevent hydrolysis .

Advanced: How can computational methods guide the design of reactions involving this compound?

Answer:

  • Reaction Pathway Modeling : Density Functional Theory (DFT) calculations predict transition states and energy barriers for boronate transfer steps .
  • Ligand Screening : Molecular docking simulations identify ligands (e.g., biphenylphosphines) that enhance Pd catalyst turnover .
  • DOE (Design of Experiments) : Statistical tools (e.g., factorial design) minimize experimental runs while optimizing temperature, catalyst loading, and solvent ratios .

Advanced: What strategies mitigate stability issues during storage or handling?

Answer:

  • Storage : Store under argon at –20°C in anhydrous DMSO or THF to prevent boronate hydrolysis. Avoid prolonged exposure to moisture .
  • Stability Monitoring : Track decomposition via ¹¹B NMR (boronate peak at δ ~30 ppm) and adjust handling protocols if broadening occurs .

Advanced: How to resolve contradictions in catalytic efficiency reported across studies?

Answer:

  • Variable Analysis : Compare Pd catalyst sources (e.g., PdCl₂ vs. Pd(OAc)₂), ligand ratios, and solvent purity. Impurities in starting materials (e.g., residual chloride) can inhibit catalysis .
  • Reproducibility Checks : Replicate reactions under strictly controlled conditions (e.g., glovebox for oxygen-sensitive steps) and validate via independent characterization .

Advanced: What mechanistic insights explain side product formation during cross-coupling?

Answer:

  • Homocoupling : Trace oxygen or excess base may oxidize the boronate to biphenyl byproducts. Use degassed solvents and stoichiometric base (e.g., Na₂CO₃) .
  • Protodeboronation : Acidic conditions (pH < 7) or elevated temperatures (>100°C) can cleave the boronate. Include buffer systems (e.g., phosphate) to stabilize pH .

Advanced: How to design experiments for probing this compound’s biological activity?

Answer:

  • Target Identification : Use computational ADMET profiling to predict bioavailability and toxicity.
  • In Vitro Assays : Screen against kinase or protease targets using fluorescence polarization assays. Include boronate-free analogs as controls to isolate mode of action .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridinecarboxamide, N-(2-chloro-4-pyridinyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-
Reactant of Route 2
Reactant of Route 2
2-Pyridinecarboxamide, N-(2-chloro-4-pyridinyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-

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